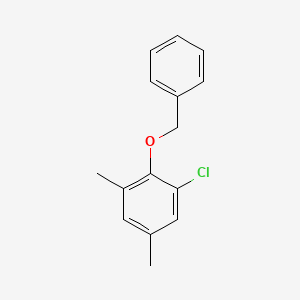

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene

Description

Properties

Molecular Formula |

C15H15ClO |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

1-chloro-3,5-dimethyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C15H15ClO/c1-11-8-12(2)15(14(16)9-11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |

InChI Key |

GRTIRVMXTNURJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This involves the nucleophilic substitution reaction between a phenolic compound (bearing the 1-chloro-3,5-dimethylbenzene moiety) and an alkyl halide (benzyl halide), resulting in the formation of the benzyloxy ether linkage.

- Starting materials: 1-chloro-3,5-dimethylphenol and benzyl bromide or benzyl chloride.

- Reaction conditions: Mild basic conditions (e.g., sodium hydride or potassium carbonate as base) in polar aprotic solvents such as dimethylformamide or acetone.

- Mechanism: The phenolate ion generated from the phenol attacks the benzyl halide via an SN2 mechanism, displacing the halide and forming the ether bond.

- Advantages: High selectivity, good yields, and mild reaction conditions.

- Applications: This method is widely used for synthesizing various benzyloxy-substituted aromatic compounds due to its versatility and efficiency.

Halogenated Aromatic Compound Functionalization

Another preparative approach involves halogenation and subsequent functional group transformations on substituted benzene rings:

- Starting from 3,5-dimethylbenzene derivatives, selective chlorination at the 1-position can be achieved using electrophilic aromatic substitution.

- The benzyloxy group can be introduced by nucleophilic substitution or by using protective group strategies on phenolic intermediates.

- This route may involve multi-step synthesis but allows for precise control over substitution patterns.

Comparative Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | 1-chloro-3,5-dimethylphenol + benzyl halide | Mild base (NaH, K2CO3), polar aprotic solvent, room temperature | High selectivity, good yield, mild conditions | Requires phenolic precursor |

| Aromatic Halogenation + Etherification | 3,5-dimethylbenzene derivatives, chlorine, benzyl halide | Electrophilic aromatic substitution, nucleophilic substitution | Precise substitution control | Multi-step, more complex |

| Grignard Reagent Pathway (for precursors) | 2,3-dimethyl halogeno-benzene + Mg + DMF | THF solvent, nitrogen atmosphere, controlled temperature | High purity intermediates | Indirect route, requires strict conditions |

Research Findings and Analysis

- The Williamson ether synthesis remains the most practical and widely used method for synthesizing this compound due to its straightforward reaction mechanism and high yields.

- The use of Grignard reagents to prepare substituted benzaldehydes as intermediates has been well-documented, providing high purity and yield, which can be advantageous in multi-step synthesis of related compounds.

- Halogenation strategies allow for selective functionalization of aromatic rings, but the complexity and number of steps may reduce overall efficiency.

- Reaction parameters such as temperature control, solvent choice, and stoichiometry are critical for optimizing yields and purity, as evidenced by detailed protocols for related compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

Reduction: 2-(Benzyloxy)-3,5-dimethylbenzene.

Substitution: 2-(Benzyloxy)-1-amino-3,5-dimethylbenzene or 2-(Benzyloxy)-1-thio-3,5-dimethylbenzene.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Halogen Influence : The chlorine atom in the target compound is less polarizable than bromine in the difluoro analog, leading to milder reactivity in nucleophilic substitutions .

Electron-Donating vs. Withdrawing Groups : The benzyloxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine atoms in the difluoro analog, which deactivate the ring toward electrophilic substitution .

Physical Properties and Stability

Notes:

- The target compound’s higher LogP compared to the trimethoxy analog reflects enhanced lipid solubility due to the benzyloxy group.

- Stability differences arise from substituents: methoxy groups in the trimethoxy analog are prone to oxidation, whereas bromine and fluorine in the difluoro analog increase photochemical sensitivity .

Biological Activity

2-(Benzyloxy)-1-chloro-3,5-dimethylbenzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound has a molecular formula of and features a chloro group and a benzyloxy moiety that contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The benzyloxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of various molecular targets, leading to diverse biological effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions.

In Vitro Studies

A study investigated the interaction of this compound with specific enzymes involved in inflammatory pathways. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting strong inhibitory potential.

In Vivo Studies

In vivo experiments conducted on murine models demonstrated that administration of the compound resulted in a marked decrease in inflammation markers compared to control groups. This supports its potential therapeutic application for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | 10 | Effective against specific enzymes |

| 2-Benzyloxyphenol | Antioxidant | 5 | Similar mechanism of action |

| 2-Benzyloxy-1-methylpyridinium triflate | Reagent for synthesis | N/A | Used in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.